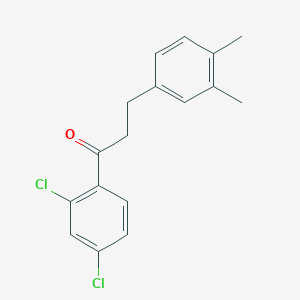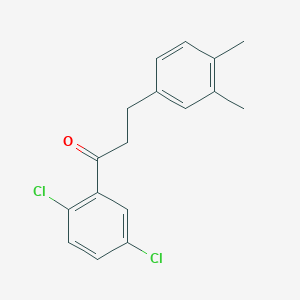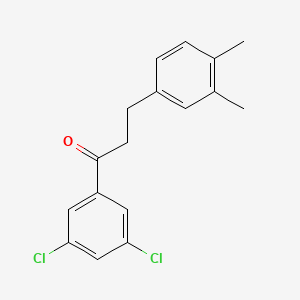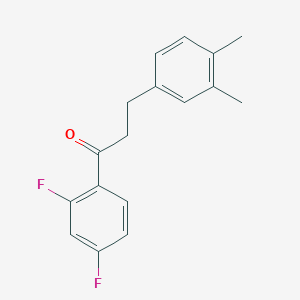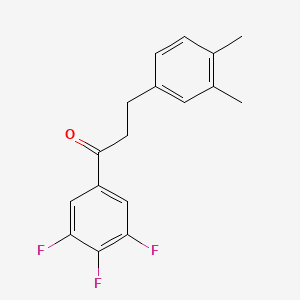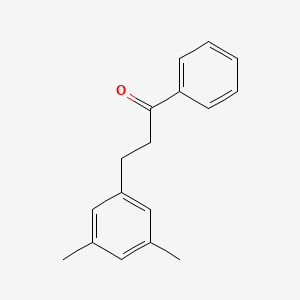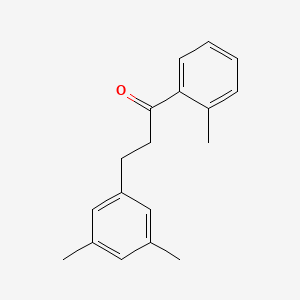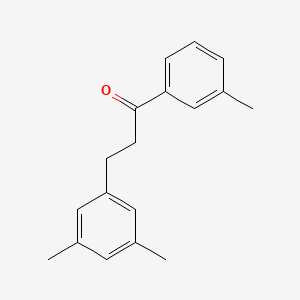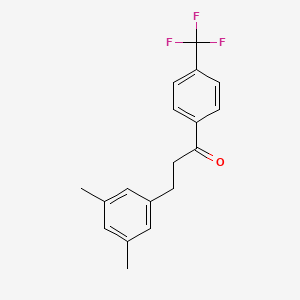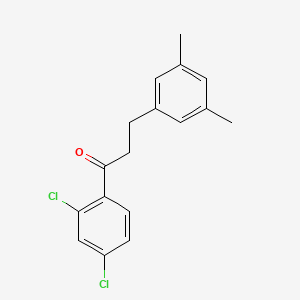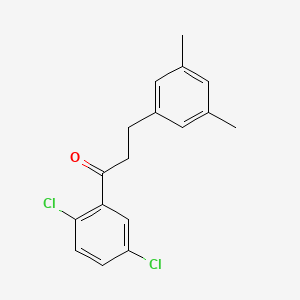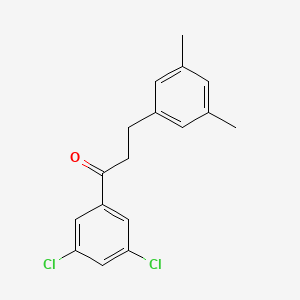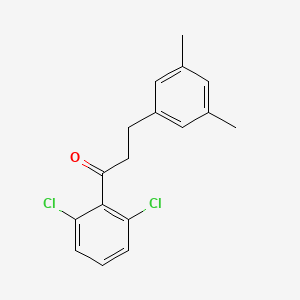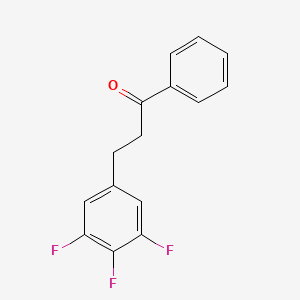![molecular formula C16H23NO3 B1360716 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid CAS No. 951889-11-5](/img/structure/B1360716.png)
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is a chemical compound with the linear formula C16H23NO3 . It has a molecular weight of 277.36 . The compound is available from various suppliers, including Rieke Metals, Inc .
Molecular Structure Analysis
The InChI code for “8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is 1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) . This indicates the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an octanoic acid chain.
Physical And Chemical Properties Analysis
The predicted boiling point of “8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is 470.3±30.0 °C, and its predicted density is 1.097±0.06 g/cm3 .
Scientific Research Applications
Food Safety and Analysis
Research in food safety has highlighted the analysis and presence of phthalate esters (PAEs), which are widely used as plasticizers in food processing and packaging. A comprehensive review covers the background, metabolism, human exposure, sources, occurrence in food, and the toxicological aspects of PAEs, providing insights into sample preparation methods and instrumental analysis techniques for PAEs detection in food matrices. This research is crucial for understanding the safety and regulatory aspects of chemicals similar to 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid in food products (Harunarashid, Lim, & Harunsani, 2017).
Pharmacological Research
Cinnamic acid derivatives, including structures related to 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid, have been extensively investigated for their anticancer potentials. The rich medicinal tradition of cinnamic acid derivatives, their synthesis, and biological evaluation in anticancer research are comprehensively reviewed, highlighting the underutilized potential of these compounds in medicinal research (De, Baltas, & Bedos-Belval, 2011).
properties
IUPAC Name |
8-[3-(dimethylamino)phenyl]-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUZKDOQMKCAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

